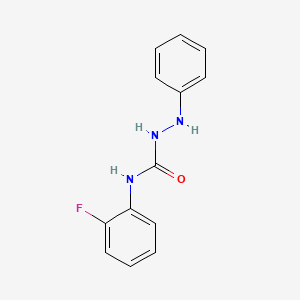
1-Anilino-3-(2-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Anilino-3-(2-fluorophenyl)urea is an organic compound with the molecular formula C19H16FN3O It is a member of the urea family, characterized by the presence of an aniline group and a fluorophenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Anilino-3-(2-fluorophenyl)urea can be synthesized through a reaction between aniline and 2-fluorophenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Anilino-3-(2-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products Formed
Oxidation: Formation of urea derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylurea derivatives.
Scientific Research Applications
1-Anilino-3-(2-fluorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzyme kinetics and mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Anilino-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The fluorophenyl group enhances the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Anilinophenyl)-3-(3-fluorophenyl)urea
- 1-(4-Anilinophenyl)-3-(2-(trifluoromethyl)phenyl)urea
- 1-(4-Anilinophenyl)-3-(3-(trifluoromethyl)phenyl)urea
- 1-(4-Anilinophenyl)-3-(4-(methylthio)phenyl)urea
Uniqueness
1-Anilino-3-(2-fluorophenyl)urea is unique due to the presence of the fluorine atom in the ortho position of the phenyl ring. This structural feature influences the compound’s reactivity and binding properties, making it distinct from other similar compounds. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its bioavailability and efficacy in biological applications .
Properties
CAS No. |
855714-43-1 |
|---|---|
Molecular Formula |
C13H12FN3O |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
1-anilino-3-(2-fluorophenyl)urea |
InChI |
InChI=1S/C13H12FN3O/c14-11-8-4-5-9-12(11)15-13(18)17-16-10-6-2-1-3-7-10/h1-9,16H,(H2,15,17,18) |
InChI Key |
WSRQKWSHDBEKHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)NC2=CC=CC=C2F |
solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















